N-(4-BROMO-2-FLUOROPHENYL)-4-(2,5-DIMETHYLBENZENESULFONAMIDO)BENZAMIDE
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Description
N-(4-BROMO-2-FLUOROPHENYL)-4-(2,5-DIMETHYLBENZENESULFONAMIDO)BENZAMIDE is a useful research compound. Its molecular formula is C21H18BrFN2O3S and its molecular weight is 477.35. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Molecular Probes
Research has shown that compounds with similar structural features, particularly those containing sulfonylamino and dimethylphenyl groups, can serve as fluorescent molecular probes. These compounds exhibit solvent-dependent fluorescence correlated with solvent polarity, suggesting their potential as sensitive fluorescent probes for biological events and processes (Diwu et al., 1997).
Antipathogenic Activity
Compounds featuring bromophenyl and sulfonylamino groups have been synthesized and tested for their interaction with bacterial cells, demonstrating significant antipathogenic activity, especially against strains capable of forming biofilms. This suggests the potential for developing novel antimicrobial agents based on similar structural frameworks (Limban et al., 2011).
Antimicrobial Activity
Further studies on derivatives carrying similar functional groups have shown interesting antimicrobial activity against a range of bacteria and fungi. The structural elements of these compounds, particularly the sulfonylamino and dimethylphenyl groups, contribute to their potency, offering a basis for the development of new antimicrobial compounds (Ghorab et al., 2017).
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-[(2,5-dimethylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrFN2O3S/c1-13-3-4-14(2)20(11-13)29(27,28)25-17-8-5-15(6-9-17)21(26)24-19-10-7-16(22)12-18(19)23/h3-12,25H,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVDVNJSQOXBQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.